molecular formula C18H23N3O4S2 B2886882 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide CAS No. 896306-90-4

2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2886882
CAS No.: 896306-90-4
M. Wt: 409.52
InChI Key: ZKZNAUXRVJMRQL-UHFFFAOYSA-N
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Description

2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzamido group, a sulfamoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzamido intermediate, followed by the introduction of the sulfamoyl group and the thiophene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene ring or the sulfamoyl group.

    Reduction: This can affect the benzamido group or the carboxamide functionality.

    Substitution: This can occur at the benzamido group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(N,N-diethylsulfamoyl)benzamido)benzoic acid
  • 2-(4-(N,N-diethylsulfamoyl)benzamido)acetic acid
  • 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide

Uniqueness

What sets 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide apart is its unique combination of functional groups and its thiophene ring

Properties

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-5-21(6-2)27(24,25)14-9-7-13(8-10-14)17(23)20-18-15(16(19)22)11(3)12(4)26-18/h7-10H,5-6H2,1-4H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZNAUXRVJMRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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